Proanthocyanidin A2

Übersicht

Beschreibung

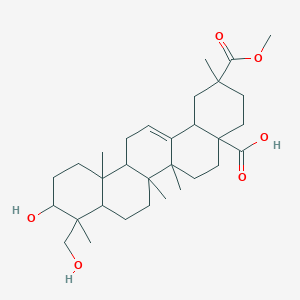

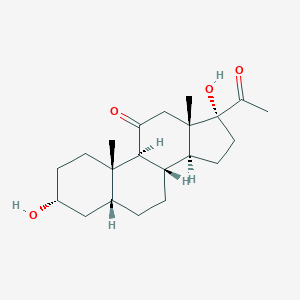

Procyanidin A2 is a type of proanthocyanidin, specifically an A-type proanthocyanidin dimer. It is a polyphenolic compound found in various plants, including avocado, chestnut, cranberry juice concentrate, lychee fruit pericarp, peanut skins, Cinchona cortex, cinnamon cortex, Urvillea ulmaceae, and Ecdysanthera utilis . Procyanidin A2 is known for its antioxidant, anti-inflammatory, and potential therapeutic properties.

Wissenschaftliche Forschungsanwendungen

Procyanidin A2 hat aufgrund seiner bioaktiven Eigenschaften eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Biologie: Es wird in der Forschung im Zusammenhang mit Zellschutz und entzündungshemmenden Wirkungen verwendet.

5. Wirkmechanismus

Procyanidin A2 übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus:

Antioxidative Aktivität: Es aktiviert den Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)-Signalweg, der die Expression von antioxidativen Enzymen verstärkt.

Entzündungshemmende Aktivität: Procyanidin A2 hemmt die Nuclear Factor-kappa B (NF-κB)- und Mitogen-aktivierte Proteinkinase (MAPK)-Signalwege, wodurch die Produktion von proinflammatorischen Zytokinen reduziert wird.

Regulation der Ferroptose: Es moduliert Ferroptose, eine eisenabhängige Form des Zelltods, über den Nrf2/HO-1-Signalweg.

Wirkmechanismus

Target of Action

Proanthocyanidin A2, a type of polyphenolic compound, has been found to interact with various targets in the body. It has been shown to target primary acute myeloid leukemia (AML) cells, sparing healthy CD34+ cord blood cells . It also inhibits Protein kinase C (PKC), a key enzyme involved in cellular signaling .

Mode of Action

This compound interacts with its targets through various mechanisms. It has been suggested that its mechanism of action involves the inhibition of PKC, neutralization of the catagen-inducing effects of TGF-β1, TGF-β2, and the activation of mitogen-activated protein kinase, MAK 1 and 2 to the hair follicle . It also induces cell death in leukemia cell lines and primary AML cells .

Biochemical Pathways

This compound is synthesized in plants as oligomers of flavan-3-ol units (also known as epicatechin) via the flavonoid pathway . It’s involved in diverse biological and biochemical activities, including protection against predation and pathogen attack, as well as restricting the growth of neighboring plants .

Pharmacokinetics

The pharmacokinetics of this compound, like other polyphenols, is complex due to its polymeric nature. It’s known that the degree of polymerization significantly influences their bioavailability . .

Result of Action

This compound has been found to have various effects on cellular and molecular levels. It has systemic hypoglycemic and lipid-lowering effects and local anti-inflammatory actions on the intestinal epithelium . It also shows potent and specific antileukemia activity in vitro . Furthermore, it can inactivate membrane receptors and enzymes, reduce membrane fluidity, increase membrane permeability to ions, and, in extreme cases, rupture the cell membrane and release organelles .

Action Environment

The action of this compound can be influenced by various environmental factors. As a natural compound, it’s widely distributed in fruits, legume seeds, cereal grains, and can be found in the respective beverages, such as juice, wine, cider, tea, and cocoa . The concentration and efficacy of this compound can vary depending on the plant source and the environmental conditions where the plant is grown.

Biochemische Analyse

Biochemical Properties

Proanthocyanidin A2 interacts with various enzymes, proteins, and other biomolecules. It is involved in important bioactivities, such as antioxidation . These flavonoids can reduce the risk of cardiovascular diseases, cancer, high blood pressure, hyperlipidemia, and diabetes .

Cellular Effects

This compound has multiple pharmacological activities. It has been found to suppress cell viability and downregulate fibrosis-related factors induced by TGF-β1, suggesting this compound suppresses the activation of hepatic stellate cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For instance, it has been found to inhibit TGF-β1-induced activation of hepatic stellate cells by activating the PPAR-γ/smad pathway .

Metabolic Pathways

This compound is involved in the flavonoid biosynthesis pathway. This pathway generates many phenylalanine-derived components that are involved in secondary metabolism .

Subcellular Localization

It is known that the TT19 complex interacts with vesicles loaded with starter units through the combined activities of a UGT, the MATE transporter TT12, and the proton APTase TT13 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Procyanidin A2 can be synthesized from procyanidin B2 through radical oxidation using 1,1-diphenyl-2-picrylhydrazyl radicals under neutral conditions . This method involves the conversion of the B-type proanthocyanidin into the A-type by introducing an additional interflavan bond.

Industrial Production Methods: Industrial production of procyanidin A2 typically involves extraction from natural sources. For example, procyanidins can be extracted from lychee pericarp using an acetone/water mixture, followed by ethyl acetate and Sephadex LH20 column absorption assisted by ethanol elution . This method ensures the efficient isolation of procyanidin A2 from plant materials.

Analyse Chemischer Reaktionen

Reaktionstypen: Procyanidin A2 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: Procyanidin A2 kann mit Radikalinitiatoren wie 1,1-Diphenyl-2-picrylhydrazyl-Radikalen oxidiert werden.

Reduktion: Reduktionsreaktionen beinhalten typischerweise die Verwendung von Reduktionsmitteln wie Natriumborhydrid.

Substitution: Substitutionsreaktionen können unter sauren oder basischen Bedingungen stattfinden, abhängig vom gewünschten Produkt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Procyanidin A2, die unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen können.

Vergleich Mit ähnlichen Verbindungen

Procyanidin A2 ist unter den Proanthocyanidinen aufgrund seiner spezifischen dimeren Struktur und der zusätzlichen Interflavanbindung einzigartig. Ähnliche Verbindungen umfassen:

Procyanidin A1: Ein weiteres A-Typ-Proanthocyanidin-Dimer mit ähnlichen antioxidativen Eigenschaften.

Procyanidin B1, B2, B3: B-Typ-Proanthocyanidine, die sich in ihren Interflavanbindungen und biologischen Aktivitäten unterscheiden.

Procyanidin C1: Ein trimeres Proanthocyanidin mit unterschiedlichen Struktur- und Funktionseigenschaften.

Procyanidin A2 zeichnet sich durch seine starken bioaktiven Eigenschaften und seine Fähigkeit aus, mehrere molekulare Signalwege zu modulieren, was es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen macht.

Eigenschaften

IUPAC Name |

(1R,5R,6R,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21-,26-,27-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEWTSAADLNHNH-LSBOWGMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4[C@H]([C@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904175 | |

| Record name | Proanthocyanidin A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Proanthocyanidin A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

41743-41-3 | |

| Record name | Proanthocyanidin A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proanthocyanidin A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROCYANIDIN A2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQN6668Q4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Proanthocyanidin A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

300 °C | |

| Record name | Proanthocyanidin A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.